3-fluorooxolan-2-one
Overview
Description
3-Fluorooxolan-2-one, also known as 3-fluoropropan-2-one, is a versatile chemical compound with a wide range of applications in both scientific research and industrial production. It is a cyclic ether with two carbon atoms, one oxygen atom, and one fluorine atom. It is a colorless liquid with a boiling point of 103°C and a melting point of -57°C. The chemical formula is C3H5FO.
Scientific Research Applications
Lithium Battery Technology
- Fluorination of Dioxolanes for Battery Additives : Direct fluorination of 1,3-dioxolan-2-one with elemental fluorine has been successfully carried out to produce 4-fluoro-1,3-dioxolan-2-one. This compound is seen as a potential additive for lithium-ion secondary batteries. Further fluorination yields difluoro derivatives which may have applications in battery technology (Kobayashi et al., 2003).
Medical Imaging and Diagnostics
- Fluorine-18-Fluorodeoxyglucose (FDG) in PET Imaging : 3-fluorooxolan-2-one derivatives have been utilized in the synthesis of fluorine-18-fluorodeoxyglucose (FDG), a key compound used in positron emission tomography (PET) for oncology, neurology, and cardiology imaging. FDG is significant in cancer staging, prognosis estimation, and predicting therapeutic outcomes (Shields, 2006).
Organic Synthesis and Electrochemistry
- Anodic Fluorodesulfurization in Organic Synthesis : Anodic fluorodesulfurization of compounds like 1,3-dioxolan-2-one in ionic liquids has been explored. This process leads to the exclusive production of monofluorinated products in moderate to good yields, indicating potential applications in synthetic chemistry and materials science (Hasegawa & Fuchigami, 2004).
Liquid Crystal Technology
- 1,3-Dioxolane Derivatives in Liquid Crystals : The introduction of 1,3-dioxolane as a terminal group in liquid crystals has been shown to significantly increase the positive dielectric anisotropy and birefringence of the crystals. This has potential applications in display technology and other areas where liquid crystals are used (Chen et al., 2015).
Safety and Environmental Assessment
- Safety Assessment in Food Contact Materials : Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a compound related to 3-fluorooxolan-2-one, has been evaluated for safety as a polymer production aid in the manufacture of fluoropolymers used in food contact materials. The assessment concluded no safety concern for consumers under specific usage conditions (Flavourings, 2014).
Mechanism of Action
Target of Action
Similar compounds like 2,3-dihydrofuran are known to be versatile reagents used in various chemical reactions .
Mode of Action
2,3-dihydrofuran, a related compound, is used in lanthanide-catalyzed diels-alder reactions with 2-pyrones and in rh (ii)-stabilized cycloadditions with vinylcarbenoids . It is also applied for alkylation by active methylene compounds, catalyzed by trans-Dichlorobis (triphenyl-phosphine)-palladium (II) .
Biochemical Pathways
It’s worth noting that 2,3-dihydrofuran is used in the preparation of biologically active compounds such as antitumor agents .
Result of Action
Related compounds like 2,3-dihydrofuran are used in the preparation of biologically active compounds such as antitumor agents .
Action Environment
It’s worth noting that the storage temperature for 2,3-dihydrofuran, a related compound, is between 2-8°c .
properties
IUPAC Name |
3-fluorooxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGLAGTJDEIAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464975, DTXSID701306191 | |
Record name | 2(3H)-Furanone, fluorodihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorodihydro-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluorodihydrofuran-2(3H)-one | |
CAS RN |
3885-31-2, 872586-51-1 | |
Record name | 3-Fluorodihydro-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3885-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Furanone, fluorodihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorodihydro-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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